molecular formula C14H19NO5 B13705897 Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate

Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate

Cat. No.: B13705897
M. Wt: 281.30 g/mol
InChI Key: WYTRCIDPPUNQIF-UHFFFAOYSA-N
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Description

Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate is a chemical compound with the molecular formula C14H19NO5 It is characterized by the presence of a dihydroxyphenethyl group attached to an amino-oxopentanoate backbone

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

methyl 5-[2-(3,4-dihydroxyphenyl)ethylamino]-5-oxopentanoate

InChI

InChI=1S/C14H19NO5/c1-20-14(19)4-2-3-13(18)15-8-7-10-5-6-11(16)12(17)9-10/h5-6,9,16-17H,2-4,7-8H2,1H3,(H,15,18)

InChI Key

WYTRCIDPPUNQIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(=O)NCCC1=CC(=C(C=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate typically involves the reaction of 3,4-dihydroxyphenethylamine with methyl 5-oxopentanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and reduce production costs. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques .

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl esters with similar α,β-unsaturated carbonyl systems (e.g., methyl cinnamate derivatives) undergo hydrolysis under acidic or basic conditions. For example:

  • Base-Catalyzed Hydrolysis : Conversion to carboxylic acids via saponification (e.g., methyl trans-cinnamate → trans-cinnamic acid in NaOH/EtOH) .

  • Acid-Catalyzed Hydrolysis : Slower process, often requiring reflux conditions (e.g., H₂SO₄/H₂O) .

Reaction TypeConditionsProductReference
SaponificationNaOH/EtOH, 80°C5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoic acid

Photochemical Isomerization

Cinnamate derivatives exhibit trans → cis photoisomerization under UV light (λ = 254–365 nm). For example:

  • Methyl trans-cinnamate converts to cis isomers with a quantum yield of ~0.5, confirmed via ¹H NMR (olefinic proton shifts: δ 6.15 ppm trans → δ 5.66 ppm cis) .

ParameterValueReference
Quantum Yield (Φ)0.45–0.55
Solvent DependencyPolar aprotic solvents enhance stability of cis isomer

Michael Addition Reactions

The α,β-unsaturated ketone moiety in analogous compounds (e.g., methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate) participates in Michael additions with nucleophiles like amines or thiols . Example:

text
Methyl 5-oxopentanoate + Dimethylamine → Methyl 5-(dimethylamino)-5-oxopentanoate

Key Metrics :

  • Reaction time: 30 minutes (solvent-free, catalytic K₂CO₃) .

  • Atom economy: 89% .

Protein Binding Interactions

Cinnamate derivatives (e.g., DMACA, EDAC) bind to serum albumin via entropy-driven hydrophobic interactions (Ka ≈ 10⁴ M⁻¹). Thermodynamic parameters for analogous systems :

LigandΔH (kJ/mol)ΔS (J/mol·K)Binding Site
DMACA-12.3+64.1Sub-domain IIA
EDAC-8.7+52.9Sub-domain IIA

Oxidative Degradation

Phenolic moieties (e.g., 3,4-dihydroxyphenethyl group) are prone to oxidation in aerobic conditions, forming quinones or dimerized products. For example:

  • Catechol derivatives oxidize to o-quinones at pH > 7.0, detectable via UV-Vis (λmax = 390 nm) .

Enzymatic Modifications

Plant vacuoles transport phenylpropanoid-glutathione conjugates via ATP-dependent glutathione S-conjugate pumps (Km = 142 μM, Vmax = 5.95 nmol mg⁻¹ min⁻¹) . While untested for this compound, analogous transport mechanisms are likely.

Thermal Stability

Methyl cinnamate derivatives decompose at temperatures > 200°C, forming CO₂ and aromatic byproducts (TGA-DSC data) .

Scientific Research Applications

Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate involves its interaction with specific molecular targets. The dihydroxyphenethyl group can interact with enzymes and receptors, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dihydroxyphenethyl)acrylamide
  • N-(3,4-Dihydroxyphenethyl)methacrylamide
  • 3-(1-((3,4-Dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione

Uniqueness

Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate is unique due to its specific structural features, such as the combination of a dihydroxyphenethyl group with an amino-oxopentanoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate, with the CAS number 2568131-17-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C14H19NO5
  • Molecular Weight : 281.31 g/mol
  • IUPAC Name : Methyl 5-((3,4-dihydroxyphenethyl)amino)-5-oxopentanoate
  • Purity : 95%

The compound features a pentanoate backbone with a dihydroxyphenethylamine moiety that may influence its biological interactions. Its structure can be represented by the SMILES notation: COC(=O)CCCC(=O)NCCC1=CC=C(O)C(O)=C1 .

Research indicates that compounds similar to this compound may exhibit various biological activities including:

  • Antioxidant Activity : The presence of hydroxyl groups in the dihydroxyphenethyl moiety suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Compounds with similar structures have been shown to reduce inflammation markers in vitro and in vivo.
  • Neuroprotective Properties : Some studies suggest that derivatives of phenethylamine can protect neuronal cells from apoptosis and promote neurogenesis.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of related compounds:

  • Antioxidant Studies : A study published in the Journal of Medicinal Chemistry demonstrated that phenethylamine derivatives exhibit significant radical scavenging activity, indicating their potential as antioxidants .
  • Neuroprotection : Research conducted by Monash University indicated that certain phenolic compounds could enhance neuronal survival under oxidative stress conditions, suggesting a similar potential for this compound .
  • Anti-inflammatory Research : A study highlighted in Phytotherapy Research showed that phenolic compounds can inhibit pro-inflammatory cytokines, supporting the hypothesis that this compound may also possess anti-inflammatory properties .

Data Table: Summary of Biological Activities

Biological ActivityRelated FindingsSource
AntioxidantSignificant radical scavenging activityJournal of Medicinal Chemistry
NeuroprotectiveEnhanced neuronal survival under stressMonash University Research
Anti-inflammatoryInhibition of pro-inflammatory cytokinesPhytotherapy Research

Q & A

Q. How is stability assessed under physiological conditions?

  • Methodological Answer : Stability studies in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours, monitored via LC-MS. Degradation products (e.g., free 3,4-dihydroxyphenethylamine) are quantified to estimate half-life (t₁/₂) .

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